Oxamyl

Vue d'ensemble

Description

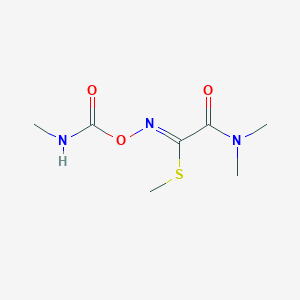

L’oxamyl est un composé chimique largement utilisé comme pesticide, plus précisément comme nématicide et insecticide. Il est connu sous son nom chimique, méthyl 2-(diméthylamino)-N-[(méthylcarbamoyl)oxy]-2-oxoéthanimidithioate . L’this compound est un solide cristallin incolore qui est hautement soluble dans l’eau et divers solvants organiques. Il est couramment utilisé pour lutter contre les nématodes du sol et une variété d’insectes suceurs et broyeurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’oxamyl est synthétisé par un processus chimique en plusieurs étapes. La principale voie de synthèse implique la réaction de l’isocyanate de méthyle avec la diméthylamine pour former le chlorure de N,N-diméthylcarbamoyle. Cet intermédiaire est ensuite mis à réagir avec l’oxime de méthyle pour produire de l’this compound. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants tels que le méthanol ou l’éthanol .

Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit en grande quantité en utilisant des voies de synthèse similaires, mais avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus implique l’utilisation de réacteurs chimiques avancés et de techniques de purification pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’oxamyl subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la photodégradation.

Hydrolyse : En solution aqueuse, l’this compound peut s’hydrolyser pour former de la méthylamine et de la diméthylamine.

Oxydation : L’this compound peut être oxydé pour former de l’oxyde d’this compound et de la sulfone d’this compound.

Photodégradation : Lorsqu’il est exposé à la lumière, l’this compound subit une photodégradation, conduisant à la formation de divers produits de dégradation.

Réactifs et conditions courantes :

Hydrolyse : Eau et conditions acides ou basiques.

Oxydation : Agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Photodégradation : Exposition aux rayons ultraviolets.

Principaux produits formés :

Hydrolyse : Méthylamine et diméthylamine.

Oxydation : Oxyde d’this compound et sulfone d’this compound.

Photodégradation : Divers produits de dégradation en fonction des conditions spécifiques.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de l’agriculture.

Applications De Recherche Scientifique

Agricultural Uses

Crop Protection

Oxamyl is registered for use on over thirty crops, with significant applications in cotton and potatoes, which account for approximately 80% of its total usage as an insecticide and 90% as a nematicide. The average annual application spans about 1.1 million acres, with cotton and potatoes being the most treated crops .

Table 1: Major Crops Treated with this compound

| Crop | Type of Application | Average Acres Treated | Average Pounds Applied |

|---|---|---|---|

| Cotton | Insecticide | 465,000 | 22,200 |

| Potatoes | Insecticide | 467,100 | 99,900 |

| Onions | Insecticide | Data not specified | Data not specified |

| Various | Nematicide | Data not specified | Data not specified |

Environmental and Ecological Impact

The environmental fate of this compound has been a subject of extensive research. Studies indicate potential risks to non-target organisms, particularly in aquatic environments due to runoff from treated fields. The U.S. Environmental Protection Agency (EPA) has conducted assessments to evaluate these risks, focusing on the ecological impacts of this compound applications .

Analytical Methods

Chemical Analysis

this compound can be analyzed using various methods, including reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the precise determination of this compound levels in agricultural products and environmental samples .

Case Study: Residue Analysis

A study conducted on residue levels in Brussels sprouts demonstrated effective analytical methods for detecting this compound residues post-application. The results highlighted the importance of monitoring pesticide residues to ensure food safety and compliance with regulatory standards .

Case Studies

Case Study 1: Efficacy in Potato Cultivation

In a controlled trial, this compound was applied to potato crops to assess its efficacy against nematodes. Results indicated a significant reduction in nematode populations compared to untreated controls, leading to improved crop yields. This study underscores this compound's role as an effective nematicide in potato farming .

Case Study 2: Synergistic Effects with Other Pesticides

Research exploring the interactions between this compound and other pesticides found that certain combinations exhibited synergistic effects, leading to increased mortality rates in target pest populations. This finding emphasizes the need for careful consideration when developing integrated pest management strategies that include this compound .

Mécanisme D'action

L’oxamyl fonctionne comme un inhibiteur de l’acétylcholinestérase. Il bloque la dégradation de l’acétylcholine, un neurotransmetteur responsable des contractions musculaires. Cela conduit à une surstimulation du système nerveux, provoquant une paralysie et finalement la mort des organismes ciblés. Les cibles moléculaires de l’this compound comprennent l’enzyme acétylcholinestérase chez les insectes et les nématodes .

Comparaison Avec Des Composés Similaires

L’oxamyl fait partie de la famille des pesticides carbamates, qui comprend d’autres composés tels que le carbaryl, l’aldicarbe et le méthomyl.

Carbaryl : Semblable à l’this compound, le carbaryl est un inhibiteur de l’acétylcholinestérase, mais il est moins toxique pour les mammifères.

Aldicarbe : L’aldicarbe est plus toxique que l’this compound et est utilisé pour lutter contre un éventail plus large de ravageurs.

Unicité de l’this compound : La combinaison unique de l’this compound en termes de haute solubilité, d’efficacité contre un large éventail de ravageurs et de toxicité relativement modérée pour les organismes non ciblés en fait un outil précieux dans la lutte antiparasitaire intégrée .

Liste des composés similaires :

- Carbaryl

- Aldicarbe

- Méthomyl

La polyvalence et l’efficacité de l’this compound en font un élément essentiel des pratiques agricoles modernes, malgré la nécessité d’une manipulation prudente et du respect des consignes de sécurité.

Activité Biologique

Oxamyl, a carbamate pesticide, is primarily known for its neurotoxic effects, particularly through the inhibition of the enzyme acetylcholinesterase (AChE). This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions as an inhibitor of acetylcholinesterase, which plays a crucial role in terminating the action of acetylcholine at synaptic junctions. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is responsible for various physiological effects, including increased motor activity and potential neurotoxicity.

Toxicity Profiles

The toxicity of this compound varies based on the route of exposure—oral, dermal, or inhalation. The following table summarizes key toxicity data:

| Route of Exposure | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral (Rats) | 2.5 - 3.1 | Cholinergic symptoms (tremors, salivation) |

| Dermal (Rats) | >1200 | Mild irritation |

| Inhalation (Rats) | 0.12 - 0.17 | Severe respiratory distress |

Acute and Chronic Effects

Acute Exposure: Acute exposure to this compound can lead to cholinergic crises characterized by symptoms such as:

- Increased salivation

- Lacrimation

- Bradycardia

- Muscle twitching

- Convulsions

Studies have shown that symptoms can manifest rapidly following ingestion or inhalation compared to dermal exposure .

Chronic Exposure: Long-term studies indicate that repeated exposure does not lead to significant accumulation in tissues or enhanced toxicity. For instance, a study involving repeated oral doses in rats demonstrated no dramatic changes in clinical signs over time .

Case Studies and Research Findings

- Inhalation Study: O’Neil's study (2000) reported that rats exposed to this compound dust at concentrations of 4.9 mg/m³ for four hours exhibited an average inhibition of erythrocyte AChE activity by 28%, with more severe effects noted at higher concentrations (24 mg/m³) where inhibition reached 73% .

- Dermal Absorption: Research by Kennedy (1986) indicated that this compound could be absorbed through the skin and respiratory system, with mild irritation observed in dermal toxicity studies on rabbits .

- Tissue Distribution: Following oral administration, significant absorption was noted with 80-91% of this compound detected in urine within 72 hours post-administration in rats . This suggests rapid systemic availability and potential for widespread physiological effects.

Environmental Impact

This compound's biological activity extends beyond human health concerns; it also affects soil microbial communities and aquatic organisms. Studies have documented alterations in microbial biomass and function due to this compound application in agricultural settings .

Propriétés

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUOCCYDRDERY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860293 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 g/cu cm @ 25 °C | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oxamyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Oxamyl?

A1: this compound exerts its nematicidal and insecticidal effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to excessive nerve stimulation and ultimately paralysis and death of the target organism.

Q2: Is there a difference in this compound's effectiveness against various nematode species?

A2: Research indicates that nematode species exhibit varying levels of sensitivity to this compound. Studies have shown that Pratylenchus penetrans displays greater susceptibility compared to Ditylenchus dipsaci and Aphelenchoides fragariae. [] This differential sensitivity might be attributed to variations in their AChE structure or accessibility.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C7H13N3O3S and possesses a molecular weight of 219.26 g/mol. []

Q4: How does this compound behave in different soil types?

A4: this compound's persistence in soil is significantly influenced by soil properties and environmental conditions. Degradation tends to be faster in warm, moist soils with higher pH levels. For instance, in a study conducted across ten potato fields, the half-life of this compound ranged from 10 to 24 days, with the shortest persistence observed in a site with warm, moist conditions and a higher pH. [] The study suggests a complex interplay of microbial activity and abiotic factors in this compound degradation.

Q5: Can this compound be used effectively in soils with high organic matter content?

A5: Research suggests that this compound's effectiveness, particularly of its metabolite Phenamiphos, is reduced in soils with high organic matter content. []

Q6: What is the primary application of this compound?

A6: this compound is primarily employed as a nematicide and insecticide for controlling a wide range of pests in various crops, including field crops, vegetables, fruits, and ornamental plants. [] It is applied directly to the soil or plants.

A6: Currently, there is limited information available from the provided research articles regarding computational chemistry and modeling studies specifically focused on this compound.

Q7: How does the degradation of this compound in soil impact its effectiveness?

A7: The degradation of this compound in soil can lead to the formation of metabolites, some of which might possess different levels of nematicidal activity or even stimulate nematode infection. For instance, one study observed an increase in citrus nematode infection on sweet orange roots due to an unidentified degradation product of this compound. []

Q8: What is the impact of storage conditions on the stability of this compound-coated seeds?

A8: Studies have shown that this compound coated on seeds remains relatively stable during storage. For example, alfalfa seeds coated with this compound maintained their this compound content even after 26 months of storage, indicating the long-term stability of this formulation. []

A8: The provided research articles primarily focus on the efficacy and environmental fate of this compound, with limited information available regarding specific SHE regulations.

Q9: What is the primary route of elimination for this compound in goats?

A9: In lactating goats, this compound is primarily eliminated through urine (45.3%) and feces (7.2%). [] The identification of thiocyanate as a major metabolite in milk and tissues suggests extensive degradation and metabolic processing of this compound in goats.

Q10: How effective is this compound as a seed treatment against nematodes?

A10: this compound seed treatments have demonstrated efficacy in controlling nematodes and promoting plant growth. In a study involving soybean seeds coated with this compound, a significant reduction in soybean cyst nematode populations and an increase in shoot weight were observed compared to untreated seeds. [] This highlights the potential of seed treatments in delivering targeted nematode control.

A12: While the provided research primarily focuses on efficacy and environmental fate, one study indicates that this compound's toxicity extends beyond AChE inhibition and might involve the production of reactive oxygen species (ROS), potentially causing oxidative damage to honeybee larvae. [] This finding highlights the importance of considering non-target organism impacts when assessing this compound's safety profile.

Q11: Can algae play a role in the biodegradation of this compound?

A11: Research indicates that certain algal species can contribute to the biodegradation of this compound in soil. For instance, a study found that incorporating Scenedesmus obliquus into this compound-treated soil significantly enhanced this compound degradation (up to 100% in soil and 75% in banana plants) compared to untreated controls. [] This suggests the potential of utilizing specific algal species for bioremediation of this compound-contaminated environments.

Q12: Does the application timing of this compound impact its effectiveness in controlling nematodes?

A12: Studies suggest that the timing of this compound application can influence its efficacy. For instance, in a study on raspberry plants, spring applications of this compound effectively suppressed Pratylenchus penetrans populations, while fall applications were less effective. [, ] These findings highlight the importance of optimizing application timing for maximum effectiveness.

Q13: Are there alternative methods for nematode control in agricultural settings?

A13: The research articles highlight several alternative methods for nematode control, including:

- Soil fumigation: Fumigants like 1,3-D and methyl bromide effectively controlled nematodes in various crops, including potatoes and cantaloupe. [, ]

- Biocontrol agents: Entomopathogenic nematodes (EPNs) showed potential in suppressing both insect pests and plant-parasitic nematodes. []

- Organic amendments: Oilseed cakes (anise, fennel, sesame) and animal manures (chicken, goat) demonstrated nematicidal activity against Meloidogyne incognita in eggplant and cucurbit plants, respectively. [, ]

- Other nematicides: Compounds like aldicarb, ethoprophos, fenamiphos, and thionazin were tested in various studies and showed varying degrees of efficacy against different nematode species. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.